Fenoldopam - 67227-56-9

Fenoldopam

Catalog Number: EVT-461733
CAS Number: 67227-56-9
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenoldopam is a synthetic benzazepine derivative belonging to the class of dopamine receptor agonists. [] It acts selectively on dopamine-1 (DA1) receptors, mimicking the effects of dopamine. [, ] Fenoldopam is primarily employed in research to investigate the physiological and pathological roles of DA1 receptors in various systems, particularly the cardiovascular and renal systems. [, , , ]

Source and Classification

Fenoldopam is synthesized from 2-chlorohomoveratrylamine and is classified under the category of antihypertensive agents. It operates through its action on dopamine receptors, specifically targeting D1-like receptors while exhibiting minimal interaction with other adrenergic receptors .

Synthesis Analysis

The synthesis of fenoldopam involves several key steps:

  1. Starting Materials: The synthesis begins with 2-chlorohomoveratrylamine, which is alkylated using 2-halo-4'-methoxyacetophenone in the presence of a strong acid and an organic solvent.
  2. Alkylation Reaction: A mixture containing the starting material is treated with sodium hydroxide to liberate the base before alkylation occurs. This process typically requires careful control of temperature and reaction time to ensure high yield and purity .
  3. Purification: The product is then purified through crystallization or chromatography techniques to achieve the desired purity level, often exceeding 99% .

This method allows for efficient production of fenoldopam mesylate, the active pharmaceutical ingredient used in clinical settings.

Molecular Structure Analysis

Fenoldopam's molecular structure features a complex arrangement that includes a benzazepine core, which contributes to its pharmacological properties.

  • Structural Formula: The structural representation indicates the presence of multiple functional groups, including hydroxyl (-OH) and methanesulfonate (-SO3CH3), which enhance its solubility and receptor binding capabilities.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of fenoldopam during synthesis .
Chemical Reactions Analysis

Fenoldopam undergoes various chemical reactions during its synthesis and metabolism:

  • Alkylation: The primary reaction involves alkylating the amine group in 2-chlorohomoveratrylamine with an appropriate halo compound.
  • Conjugation: In vivo, fenoldopam is metabolized primarily through conjugation reactions such as methylation and glucuronidation, resulting in inactive metabolites that are excreted via urine .

Understanding these reactions is crucial for optimizing synthesis routes and predicting metabolic pathways.

Mechanism of Action

Fenoldopam acts primarily as an agonist at dopamine D1 receptors located in renal blood vessels:

  • Vasodilation: Activation of these receptors leads to vasodilation, which increases renal blood flow and promotes natriuresis (excretion of sodium in urine).
  • Clinical Effects: This mechanism helps manage acute hypertensive crises by reducing systemic vascular resistance while enhancing renal perfusion .

The pharmacokinetics reveal that fenoldopam achieves steady-state plasma concentrations within approximately 20 minutes after intravenous administration .

Physical and Chemical Properties Analysis

Fenoldopam exhibits specific physical and chemical properties:

  • Solubility: It is sparingly soluble in water, ethanol, and methanol but soluble in propylene glycol, which is important for its formulation as an injectable solution.
  • Stability: The compound remains stable under standard storage conditions but should be protected from light due to potential degradation .

These properties are critical for ensuring effective delivery and therapeutic efficacy.

Applications

Fenoldopam has several significant applications in clinical medicine:

  • Hypertensive Emergencies: It is primarily used for short-term management (up to 48 hours) of severe hypertension in hospital settings.
  • Acute Kidney Injury Prevention: Research suggests potential benefits in preventing acute kidney injury by improving renal blood flow during ischemic or nephrotoxic events .
Introduction to Fenoldopam: Historical Context and Pharmacological Classification

Discovery and Development of Fenoldopam as a Dopaminergic Agent

The development of fenoldopam (originally designated SKF 82526-J) originated from SmithKline Beecham Pharmaceuticals' research program in the late 1970s and early 1980s aimed at creating selective dopamine D1 receptor agonists [1] [6]. This initiative sought to overcome the limitations of endogenous dopamine, which activates both D1 and D2 receptor families but suffers from poor bioavailability, rapid metabolism, and non-selective cardiovascular effects. Researchers systematically modified the benzazepine core structure, leading to the identification of fenoldopam as a potent D1 receptor agonist with minimal activity at D2, α-adrenergic, or β-adrenergic receptors [1] [9]. Preclinical studies demonstrated its ability to reduce peripheral vascular resistance while simultaneously increasing renal blood flow—a dual action attributed to selective D1 receptor activation in vascular smooth muscle and renal tubules [6].

Table 1: Key Developmental Milestones of Fenoldopam

YearMilestoneSignificance
Late 1970sIdentification of SKF 82526 (precursor)Early benzazepine derivative showing dopaminergic activity
Early 1980sDevelopment of fenoldopam mesylate (SKF 82526-J)Improved D1 selectivity and metabolic stability
1985-1990Phase II/III clinical trialsDemonstrated efficacy comparable to nitroprusside in hypertensive emergencies
1997FDA approval (Corlopam®)Marketed for in-hospital management of severe hypertension
2023Manufacturing discontinuationCeased production due to commercial considerations

Clinical development accelerated through the 1980s, with multicenter trials establishing its efficacy in severe hypertension. A pivotal study comparing fenoldopam to sodium nitroprusside in 18 patients with severe hypertension and mild renal impairment demonstrated equivalent blood pressure control but without cyanide-related toxicity concerns [9]. Unlike nitroprusside, fenoldopam consistently increased creatinine clearance and urine output—effects particularly advantageous for patients with compromised renal function [6] [9]. By 1997, these studies culminated in FDA approval for short-term (up to 48 hours) management of severe hypertension, positioning fenoldopam as a mechanistically distinct alternative to traditional vasodilators [1] [3].

Structural and Functional Classification Within the Benzazepine Family

Fenoldopam ((RS)-6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) belongs to the 1,5-benzodiazepine chemical class, specifically categorized as a 3-benzazepine derivative [1] [4]. Its molecular formula is C₁₆H₁₆ClNO₃, with a molecular weight of 305.76 g/mol [1]. The compound features a critical catechol moiety (7,8-dihydroxy groups) essential for dopamine receptor binding, a chlorine substituent at position 6 that enhances receptor affinity and metabolic stability, and a 4-hydroxyphenyl group at position 1 that influences selectivity [1] [9]. Fenoldopam is administered as a racemic mixture, but its biological activity resides predominantly in the R-isomer, which exhibits approximately 250-fold higher affinity for D1 receptors than the S-isomer [1].

Table 2: Structural Comparison of Fenoldopam with Representative Benzazepines

CompoundSubstituentsPrimary TargetMolecular Weight (g/mol)Key Structural Differences
Fenoldopam6-Cl, 7,8-OH, 1-(4-OH-Phenyl)D1 receptor agonist305.76Catechol intact; para-hydroxyphenyl at N1
SK&F 383937,8-OH, 1-PhenylD1 receptor partial agonist291.33No chlorine; unsubstituted phenyl
SK&F 829583-Allyl, 6-Cl, 7,8-OH, 1-PhenylD1 receptor agonist329.81Allyl group on azepine nitrogen
SCH 233907-Cl, 8-OH, 3-Methyl, 1-PhenylD1 receptor antagonist324.22Methyl on azepine nitrogen; chlorine replaces hydroxyl

Functionally, fenoldopam is classified as a selective D1-like receptor agonist with negligible activity at D2-like receptors [1] [4]. Unlike earlier benzazepines such as SK&F 38393 (a partial D1 agonist), fenoldopam behaves as a full agonist at vascular D1 receptors, producing potent vasodilation [2] [7]. While primarily targeting D1 receptors, fenoldopam also exhibits moderate affinity for α₂-adrenoceptors (antagonistic activity) but lacks significant interaction with α₁, β-adrenoceptors, 5HT1/2 receptors, or muscarinic receptors [1] [4]. This specific receptor profile distinguishes it from non-selective vasodilators and explains its unique hemodynamic effects: reduction in systemic vascular resistance coupled with increased renal blood flow and natriuresis without direct cardiac inotropic or chronotropic effects [4] [6]. The structural integrity of the catechol group renders it susceptible to conjugation metabolism (glucuronidation, sulfation, methylation) without cytochrome P450 involvement—a feature that minimizes drug interactions but contributes to its short elimination half-life of approximately 5 minutes [1] [3].

Regulatory Milestones and Historical Clinical Adoption

Fenoldopam mesylate (Corlopam®) received FDA approval in September 1997 specifically for "in-hospital, short-term (up to 48 hours) management of severe hypertension when rapid, but quickly reversible, emergency reduction of blood pressure is clinically indicated, including malignant hypertension with deteriorating end-organ function" [1] [3] [4]. This approval was based on clinical trials demonstrating rapid blood pressure reduction within 5-15 minutes of initiating intravenous infusion, with effects dissipating within 30-60 minutes after discontinuation [1] [6]. The recommended dosing range (0.01-0.3 mcg/kg/min, titrated to effect) reflected its linear dose-response relationship and predictable hemodynamic effects [1] [9].

Table 3: Regulatory and Adoption Timeline of Fenoldopam

YearRegulatory/Clinical EventSignificance
1997Initial FDA approvalApproved for severe hypertension (48-hour max)
2001Pediatric extensionClinical trials established efficacy in children
2005-2010Expansion to renal protectionInvestigated in cardiac surgery and contrast nephropathy
2010European approvalAdopted in multiple European countries
2023Manufacturing discontinuationProduction ceased despite proven efficacy

The drug's adoption expanded beyond hypertensive emergencies into specialized settings requiring renal protection. Although not initially approved for this indication, numerous randomized trials between 2005-2010 explored fenoldopam's efficacy in preventing acute kidney injury during cardiovascular surgery and other high-risk procedures [3] [8]. A multicenter trial of 193 cardiac surgery patients demonstrated significantly reduced acute kidney injury incidence (12.6% vs. 27.6%) when fenoldopam was administered preoperatively [8]. This renal protective effect—attributed to D1-mediated renal vasodilation and potential anti-inflammatory actions—became a significant off-label application, particularly in patients with preexisting renal impairment [3] [8].

Despite its pharmacological distinctiveness and demonstrated efficacy, fenoldopam's commercial availability was discontinued in 2023 due to complex manufacturing requirements and market factors, though its legacy continues to inform cardiovascular drug development [3] [8]. Regulatory approvals in Europe followed similar pathways, with post-marketing studies confirming its utility in critical care nephrology. The drug's trajectory illustrates how mechanistic specificity and favorable hemodynamic effects can drive adoption beyond initial labeled indications, while also highlighting challenges in sustaining niche therapeutics in competitive markets.

Properties

CAS Number

67227-56-9

Product Name

Fenoldopam

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

InChI

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2

InChI Key

TVURRHSHRRELCG-UHFFFAOYSA-N

SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Solubility

2.72e-01 g/L

Synonyms

Corlopam
Fenoldopam
Fenoldopam Hydrobromide
Fenoldopam Mesylate
Hydrobromide, Fenoldopam
SK and F 82526
SK and F 82526J
SK and F-82526
SK and F-82526J
SK and F82526
SK and F82526J
SKF 82526
SKF 82526J
SKF-82526
SKF-82526J
SKF82526
SKF82526J

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.